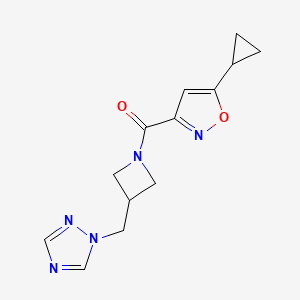
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone: is a complex organic compound that features a triazole ring, an azetidine ring, and a cyclopropylisoxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring, followed by the introduction of the azetidine and cyclopropylisoxazole groups. One common synthetic route is the Huisgen cycloaddition reaction, which forms the triazole ring from an azide and an alkyne. Subsequent steps may include nucleophilic substitution reactions to introduce the azetidine and cyclopropylisoxazole groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The triazole and isoxazole rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the azetidine ring.
Substitution: : Nucleophilic substitution reactions can be used to modify the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often with the presence of a base.
Major Products Formed
Oxidation: : Oxidation of the triazole ring can lead to the formation of triazole derivatives.
Reduction: : Reduction of the azetidine ring can produce azetidine derivatives.
Substitution: : Substitution reactions can yield various substituted derivatives of the original compound.
科学研究应用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in drug discovery and development.
Medicine: : It could be explored for its therapeutic properties, potentially leading to new treatments for various diseases.
Industry: : Its unique structure may make it valuable in the development of new materials or catalysts.
作用机制
The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would vary based on the compound's intended use.
相似化合物的比较
This compound is unique due to its combination of triazole, azetidine, and cyclopropylisoxazole groups. Similar compounds might include other triazole derivatives or isoxazole derivatives, but the specific arrangement of functional groups in this compound sets it apart.
List of Similar Compounds
Triazole derivatives: : Various compounds containing the triazole ring.
Isoxazole derivatives: : Compounds featuring the isoxazole ring.
Azetidine derivatives: : Compounds with the azetidine ring.
属性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(11-3-12(20-16-11)10-1-2-10)17-4-9(5-17)6-18-8-14-7-15-18/h3,7-10H,1-2,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDEOVHQTYJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
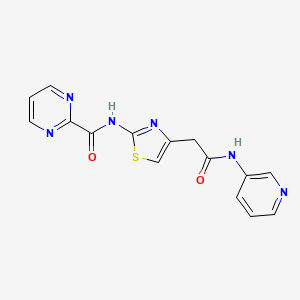
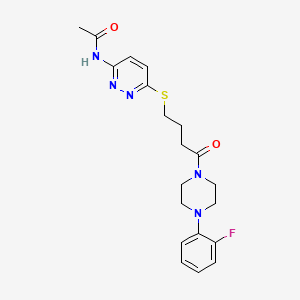
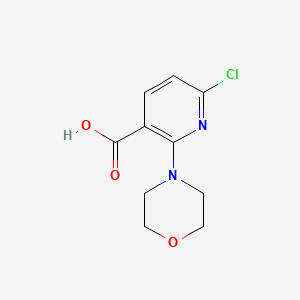
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1-(2-ethoxyphenyl)urea](/img/structure/B2932593.png)
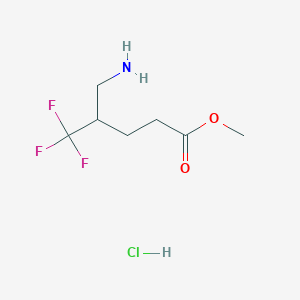
![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3-ACETYLBENZOATE](/img/structure/B2932595.png)
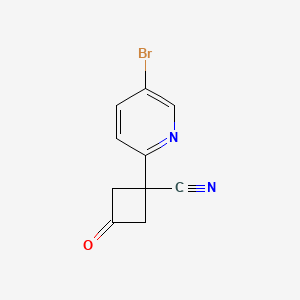
![N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2932598.png)
![piperazin-1-yl[1-(propan-2-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B2932600.png)
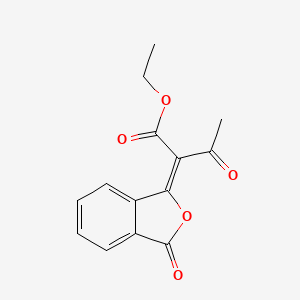

![4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2932604.png)
![4-(diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2932606.png)
![(7S)-14-ethyl-13-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione](/img/structure/B2932608.png)
